molecular formula C10H6ClNO3 B11879573 5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione

5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione

Cat. No.: B11879573
M. Wt: 223.61 g/mol
InChI Key: HPTYVZHJURRIKH-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be classified under the broader category of naphthoquinones, which are known for their electrophilic properties and ability to generate reactive oxygen species (ROS). These characteristics contribute to their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of ROS and the inhibition of key cellular enzymes involved in proliferation. For instance, studies indicate that derivatives like this compound can inhibit cell growth in various cancer lines by disrupting mitochondrial function and inducing oxidative stress .
    • A notable study demonstrated that this compound exhibits significant cytotoxicity against colon adenocarcinoma cells with an IC50 value in the low micromolar range .
  • Antimicrobial Properties :
    • The compound has demonstrated potent antibacterial activity against various strains of bacteria. Research has indicated that its mechanism involves the production of ROS leading to oxidative damage in bacterial cells .
    • Minimum inhibitory concentrations (MICs) have been reported in the range of 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β). This effect is particularly relevant in models of chronic inflammation where naphthoquinones have been shown to reduce inflammatory markers significantly .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS generation
AntibacterialOxidative stress leading to cell death
Anti-inflammatoryInhibition of IL-1β production

Notable Research Findings

  • A study highlighted the compound's ability to inhibit growth in breast ductal carcinoma and chronic myelogenous leukemia cell lines, suggesting its potential as a lead compound for new cancer therapies .
  • Another investigation into its antimicrobial properties revealed that it could serve as an effective agent against resistant bacterial strains, making it a candidate for further development in antibiotic therapy .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

5-amino-3-chloro-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6ClNO3/c11-7-9(14)6-4(8(13)10(7)15)2-1-3-5(6)12/h1-3,14H,12H2

InChI Key

HPTYVZHJURRIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C(=O)C2=O)Cl)O

Origin of Product

United States

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